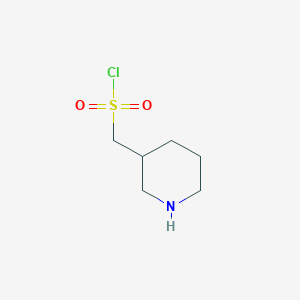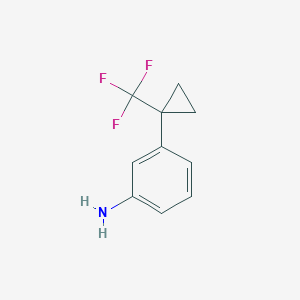
3-(1-(Trifluoromethyl)cyclopropyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(Trifluoromethyl)cyclopropyl)aniline is an organic compound with the molecular formula C10H10F3N. It is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to an aniline moiety.
Métodos De Preparación
The synthesis of 3-(1-(Trifluoromethyl)cyclopropyl)aniline typically involves the introduction of the trifluoromethyl group to a cyclopropyl ring, followed by the attachment of the aniline group. One common method involves the use of trifluoromethylation reagents and cyclopropyl intermediates under controlled reaction conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
3-(1-(Trifluoromethyl)cyclopropyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The aniline moiety allows for substitution reactions, where different substituents can be introduced under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions
Aplicaciones Científicas De Investigación
3-(1-(Trifluoromethyl)cyclopropyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(1-(Trifluoromethyl)cyclopropyl)aniline involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various receptors and enzymes. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparación Con Compuestos Similares
3-(1-(Trifluoromethyl)cyclopropyl)aniline can be compared with other similar compounds, such as:
3-(Trifluoromethyl)aniline: Lacks the cyclopropyl ring, which may result in different chemical and biological properties.
Cyclopropylamine derivatives:
Propiedades
Fórmula molecular |
C10H10F3N |
|---|---|
Peso molecular |
201.19 g/mol |
Nombre IUPAC |
3-[1-(trifluoromethyl)cyclopropyl]aniline |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)9(4-5-9)7-2-1-3-8(14)6-7/h1-3,6H,4-5,14H2 |
Clave InChI |
QFSAMSSPGWUMIQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CC(=CC=C2)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-([1,1'-Biphenyl]-4-yl)azetidin-2-one](/img/structure/B13569733.png)
![4-Chloro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13569748.png)
![rac-N-[(1R,2S)-2-(trifluoromethyl)cyclopropyl]benzamide](/img/structure/B13569752.png)
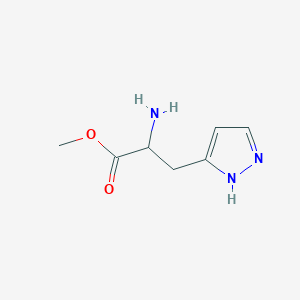
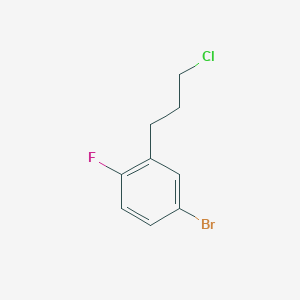
![3-[2-(Naphthalen-2-yloxy)ethyl]-1-[(pyridin-3-yl)methyl]urea](/img/structure/B13569765.png)

![Tert-butyl3-{2-[(tert-butyldimethylsilyl)oxy]ethyl}-3-cyanoazetidine-1-carboxylate](/img/structure/B13569775.png)


![tert-butyl3-{[1-(2-chloropyrimidin-5-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate](/img/structure/B13569806.png)
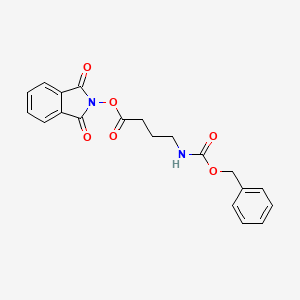
![Ethyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B13569817.png)
